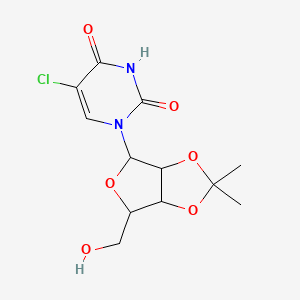
Methyl 3-ethyl-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-3-ethyl-3-methyloxiran-2-carboxylat umfasst typischerweise die Reaktion von Ethyl-3-methyl-2-oxirancarboxylat mit Methanol unter sauren oder basischen Bedingungen. Die Reaktion kann durch verschiedene Säuren oder Basen katalysiert werden, um die Bildung der Esterbindung zu erleichtern.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Methyl-3-ethyl-3-methyloxiran-2-carboxylat unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie Temperatur, Druck und Reaktantenkonzentrationen, und gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts .
Arten von Reaktionen:
Oxidation: Methyl-3-ethyl-3-methyloxiran-2-carboxylat kann Oxidationreaktionen eingehen, um entsprechende Oxiranderivate zu bilden.
Reduktion: Die Reduktion dieser Verbindung kann zur Bildung von Alkoholen oder anderen reduzierten Produkten führen.
Substitution: Der Oxiranring kann durch nucleophile Substitutionsreaktionen geöffnet werden, was zur Bildung verschiedener substituierter Produkte führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Halogenide können unter basischen oder sauren Bedingungen verwendet werden, um den Oxiranring zu öffnen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können bei der Oxidation Oxiranderivate entstehen, während die nucleophile Substitution eine Vielzahl von substituierten Estern erzeugen kann .
4. Wissenschaftliche Forschungsanwendungen
Methyl-3-ethyl-3-methyloxiran-2-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle durch Ringöffnungsreaktionen.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Vorläufer für pharmazeutische Verbindungen zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-3-ethyl-3-methyloxiran-2-carboxylat beinhaltet die Reaktivität des Oxiranrings. Der Ring kann einen nucleophilen Angriff erfahren, was zu einer Ringöffnung und der Bildung verschiedener Produkte führt. Diese Reaktivität wird in der synthetischen Chemie ausgenutzt, um vielfältige Molekülstrukturen zu schaffen. Die beteiligten molekularen Ziele und Pfade hängen von den spezifischen Reaktionen und Anwendungen ab, die untersucht werden .
Ähnliche Verbindungen:
- Ethyl-3-methyl-2-oxirancarboxylat
- Methyl-2,3-epoxybutanoat
- Ethyl-2,3-epoxypropanoat
Vergleich: Methyl-3-ethyl-3-methyloxiran-2-carboxylat ist einzigartig durch das Vorhandensein sowohl einer Ethyl- als auch einer Methylgruppe am Oxiranring, was seine Reaktivität und die Arten von Reaktionen beeinflusst, die es eingehen kann. Im Vergleich zu ähnlichen Verbindungen bietet es deutliche Vorteile in Bezug auf Selektivität und Ausbeute bei synthetischen Anwendungen .
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethyl-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through ring-opening reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Methyl 3-ethyl-3-methyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening and the formation of various products. This reactivity is exploited in synthetic chemistry to create diverse molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-methyl-2-oxiranecarboxylate
- Methyl 2,3-epoxybutanoate
- Ethyl 2,3-epoxypropanoate
Comparison: Methyl 3-ethyl-3-methyloxirane-2-carboxylate is unique due to the presence of both an ethyl and a methyl group on the oxirane ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic applications .
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl 3-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4-7(2)5(10-7)6(8)9-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
HTSLJNQJVVFIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(O1)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)



![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)






![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)
palladium (II)](/img/structure/B12287836.png)
